![molecular formula C13H11NO3 B1598746 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid CAS No. 887973-52-6](/img/structure/B1598746.png)
5-(4-methoxyphenyl)pyridine-3-carboxylic Acid
Overview
Description
5-(4-methoxyphenyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 887973-52-6. It has a molecular weight of 229.24 and its IUPAC name is 5-(4-methoxyphenyl)nicotinic acid .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) and the InChI key is LNDZESDZHPDHJN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-(4-methoxyphenyl)pyridine-3-carboxylic acid are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .Scientific Research Applications
Pharmacological Research: Inhibition of ALOX15
5-(4-Methoxyphenyl)nicotinic acid: has been studied for its potential as a pharmacophore in the allosteric inhibition of mammalian 15-lipoxygenases (ALOX15) . ALOX15 is involved in lipid peroxidation and plays a role in various cancer and inflammation models. The inhibition of ALOX15’s activity by derivatives of nicotinic acid could lead to new therapeutic approaches for diseases where ALOX15 metabolites are pathologically significant.
Antibacterial and Antibiofilm Properties
Research has indicated that nicotinamide derivatives, including those related to 5-(4-Methoxyphenyl)nicotinic acid , exhibit antibacterial and antibiofilm activities . These properties are crucial in the development of new treatments against resistant bacterial strains and could be pivotal in managing infections that involve biofilms, which are notoriously difficult to treat.
Computational Chemistry: Molecular Docking
The compound has been used in computational studies, such as molecular docking, to predict its interaction with bacterial proteins . This application is significant in drug design, allowing researchers to identify potential inhibitors against specific bacterial targets, streamlining the drug discovery process.
Anti-Inflammatory Applications
Nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory efficacy . Given the structural similarity, 5-(4-Methoxyphenyl)nicotinic acid could be a candidate for developing new anti-inflammatory drugs, which could be beneficial for treating chronic inflammatory diseases.
Analgesic Properties
Similar to its anti-inflammatory applications, 5-(4-Methoxyphenyl)nicotinic acid may also possess analgesic properties . This could lead to the development of new pain management medications, especially for patients who are resistant to traditional analgesics.
Dermatological Applications
Nicotinamide, a related compound, has been used for various dermatological applications, including treating acne, fine lines, and age spots . As a derivative, 5-(4-Methoxyphenyl)nicotinic acid might share these applications, potentially leading to new skincare products or treatments.
Lipid Metabolism Studies
Due to its role in inhibiting ALOX15, 5-(4-Methoxyphenyl)nicotinic acid could be used in studies related to lipid metabolism . Understanding its impact on lipid peroxidation enzymes can provide insights into metabolic diseases and the development of related therapeutics.
Chemical Synthesis and Modification
The compound serves as a building block in chemical synthesis, where it can be modified to produce various derivatives with different biological activities . This versatility makes it a valuable compound in synthetic organic chemistry and pharmacology.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that nicotinic acid, a related compound, is known to interact with various receptors and enzymes in the human body
Mode of Action
Nicotinic acid, a structurally similar compound, is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions
Biochemical Pathways
Nicotinic acid, a related compound, is known to play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes
Result of Action
Nicotinic acid, a related compound, is known to play a vital role in maintaining efficient cellular function
properties
IUPAC Name |
5-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZESDZHPDHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406238 | |
Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |
CAS RN |
887973-52-6 | |
Record name | 5-(4-Methoxyphenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887973-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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